molecular formula C9H20N4O7 B1662969 nor-NOHA acetate CAS No. 1140844-63-8

nor-NOHA acetate

Cat. No.: B1662969
CAS No.: 1140844-63-8
M. Wt: 296.28 g/mol
InChI Key: PQFYTZJPYBMTCT-QTNFYWBSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nor-NOHA acetate typically involves the hydroxylation of nor-L-arginineThe final step involves the deprotection of the amino and carboxyl groups to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Nor-NOHA acetate primarily undergoes inhibition reactions with arginase. It does not participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The inhibition of arginase by this compound is typically studied under hypoxic conditions. Common reagents used in these studies include various buffers to maintain pH and solvents like dimethyl sulfoxide (DMSO) for solubilization .

Major Products Formed: The primary product of the reaction between this compound and arginase is a stable enzyme-inhibitor complex. This complex effectively reduces the activity of arginase, leading to decreased hydrolysis of L-arginine to L-ornithine and urea .

Scientific Research Applications

Nor-NOHA acetate has a wide range of applications in scientific research:

Mechanism of Action

Nor-NOHA acetate exerts its effects by specifically inhibiting the enzyme arginase. This inhibition is reversible and occurs through the formation of a stable enzyme-inhibitor complex. The molecular target of this compound is the manganese cluster within the active site of arginase. By binding to this cluster, this compound prevents the hydrolysis of L-arginine, thereby modulating various physiological processes .

Comparison with Similar Compounds

Comparison: Nor-NOHA acetate is unique in its high specificity and potency as an arginase inhibitor. Compared to NOHA, this compound is approximately 40-fold more potent in inhibiting arginase activity. Unlike DMFO and boron-based derivatives, this compound does not exhibit significant off-target effects, making it a more selective and safer option for therapeutic applications .

Properties

IUPAC Name

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFYTZJPYBMTCT-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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